molecular formula C11H15NO3 B6280089 rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 136314-93-7

rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B6280089
CAS No.: 136314-93-7
M. Wt: 209.2
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Description

rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 151539-69-4) is a chiral bicyclic compound featuring a norbornene scaffold substituted with an acetamido group and a methyl ester at the C2 position. Its molecular formula is C₁₁H₁₅NO₃ (molecular weight: 209.24 g/mol). The stereochemistry (1R,2R,4R) imparts distinct reactivity and physical properties, making it a valuable intermediate in asymmetric synthesis and medicinal chemistry .

The compound is synthesized via multi-step processes involving Diels-Alder reactions, esterification, and stereoselective amidation. Its rigid bicyclic structure enhances stability and influences conformational preferences in downstream applications, such as chiral ligand design or bioactive molecule development .

Properties

CAS No.

136314-93-7

Molecular Formula

C11H15NO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Functionalization: The norbornene undergoes a series of functionalization reactions to introduce the acetamido and carboxylate groups. This often involves

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it into different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate as an anticancer agent. Its structural properties allow it to interact with specific biological targets involved in tumor growth.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Neurological Disorders

The compound has shown promise in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

  • Case Study : Research conducted on animal models indicated that this compound could potentially mitigate symptoms of neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules.

Reaction TypeApplication
Asymmetric Synthesis Utilized for the synthesis of chiral compounds due to its stereochemical properties.
Functionalization Acts as a precursor for introducing various functional groups into organic frameworks.

Pharmaceutical Formulations

The compound is incorporated into pharmaceutical formulations aimed at enhancing drug delivery systems.

  • Case Study : A formulation study highlighted its effectiveness in improving the solubility and bioavailability of poorly soluble drugs when used as a co-formulant .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivitySelective cytotoxicity against cancer cell lines
Neurological DisordersPotential treatment for Alzheimer's disease
Organic SynthesisIntermediate for chiral compounds and functionalization
Pharmaceutical FormulationsEnhances solubility and bioavailability of drugs

Mechanism of Action

The mechanism by which rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and related bicyclo[2.2.1]heptene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Notes
rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₁H₁₅NO₃ 209.24 151539-69-4 C2: Acetamido, methyl ester Chiral building block, asymmetric synthesis
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₈H₁₀O₂ 138.17 1195-12-6 C2: Carboxylic acid Intermediate for ester derivatives
Ethyl (1R,2S,3S,4S)-rel-3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₃H₂₀O₂ 208.30 116044-44-1 C2: Ethyl ester; C3: Isopropyl Hydrophobic scaffold for drug design
(1R,2R,3S,4S)-rel-Disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate C₉H₁₀Na₂O₄ 248.15 Not provided C2, C3: Carboxylates (sodium salts) Food-contact material nucleating agent
tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₁H₁₇NO₂ 195.26 Not provided C2: tert-Butyl ester; N1: Boc-protected Peptidomimetic synthesis

Physicochemical Properties

  • Melting Points : Bicyclo[2.2.1]heptene derivatives generally exhibit higher melting points (>100°C) due to rigid structures. The target compound’s melting point is uncharacterized but predicted to align with similar esters (e.g., 80–120°C) .
  • Solubility : The methyl ester group in the target compound improves solubility in dichloromethane and THF compared to carboxylic acid analogues, which are more polar .

Critical Analysis of Stereochemical and Functional Group Impact

  • Stereochemistry : The (1R,2R,4R) configuration in the target compound dictates its enantioselective interactions, unlike racemic mixtures (e.g., CAS 16002-25-8 in ), which show reduced chiral recognition .
  • Functional Groups: Acetamido vs. Carboxylic Acid: Acetamido derivatives exhibit higher metabolic stability compared to carboxylic acids, making them preferable in prodrug designs . Ester vs. Azabicyclo: Azabicyclo derivatives (e.g., CAS 698353-43-4 in ) introduce nitrogen atoms, enabling hydrogen bonding and catalytic activity in organocatalysis .

Biological Activity

Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that has garnered interest in various biological contexts due to its unique structural properties and potential therapeutic applications. This article aims to explore the biological activity of this compound, summarizing findings from diverse research studies and providing a comprehensive overview of its pharmacological effects.

  • Molecular Formula : C11H15NO3
  • Molecular Weight : 209.2 g/mol
  • CAS Number : 139237-38-0

The compound features a bicyclic structure that contributes to its biological activity, particularly in interactions with biological macromolecules.

This compound exhibits biological activity primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. The acetamido group may enhance its interaction with specific receptors or enzymes, leading to varied physiological responses.

Pharmacological Effects

  • Neurotransmitter Modulation : Early studies suggest that the compound may influence neurotransmitter release, particularly in the context of acetylcholine and dopamine pathways.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
  • Antimicrobial Activity : Some investigations have pointed towards antimicrobial properties, indicating possible applications in treating infections.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationEnhances release of acetylcholine and dopamine
Anti-inflammatoryReduces markers of inflammation in vitro
AntimicrobialInhibits growth of certain bacterial strains

Study 1: Neurotransmitter Effects

A study conducted by Smith et al. (2023) investigated the effects of this compound on neurotransmitter release in rat brain slices. The results indicated a significant increase in acetylcholine release, suggesting a potential role as a cognitive enhancer.

Study 2: Anti-inflammatory Activity

Johnson et al. (2024) explored the anti-inflammatory properties of the compound using a murine model of arthritis. The findings demonstrated a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) upon treatment with the compound, highlighting its therapeutic potential for inflammatory diseases.

Study 3: Antimicrobial Properties

In a comparative study by Lee et al. (2024), this compound was evaluated against various bacterial strains. The compound exhibited notable inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for preparing rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate?

The compound is typically synthesized via Diels-Alder reactions using cyclopentadiene and appropriately substituted dienophiles. For example, methyl (Z)-2-nitro-3-(4-nitrophenyl)propenoate reacts with cyclopentadiene under thermal conditions (125°C in toluene) to yield bicyclo[2.2.1]heptene derivatives. The reaction is monitored by HPLC (methanol/water 65:35 v/v), and products are purified via semi-preparative HPLC, achieving yields up to 89% . Stereochemical control is achieved by optimizing reaction conditions (e.g., temperature, solvent) and using chiral auxiliaries or catalysts.

Q. How is the stereochemistry of the bicyclo[2.2.1]heptene core confirmed experimentally?

Stereochemical assignments rely on NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography . For example, single-crystal X-ray diffraction studies on related bicyclo derivatives (e.g., tert-butyl 3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxylate) confirm the (1R,2R,4R) configuration by resolving bond angles and torsional parameters . Computational methods like B3LYP/6-31G(d) simulations further validate experimental data by modeling reaction pathways and stereochemical outcomes .

Q. What purification techniques are effective for isolating enantiomerically pure forms of this compound?

  • Semi-preparative HPLC with reversed-phase columns (e.g., C18) and methanol/water gradients is widely used .
  • Chiral stationary phases (CSPs) or derivatization with chiral reagents (e.g., diastereomeric salt formation) enhance enantiomeric separation.
  • Crystallization in solvents like ethyl acetate or hexane can isolate stereoisomers based on differential solubility .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., [3.3]-sigmatropic rearrangements vs. direct cycloaddition) affect product distribution?

Computational studies (e.g., B3LYP/6-31G(d) ) reveal that reaction pathways depend on the dienophile’s electronic and steric properties. For example, nitro-substituted dienophiles favor a two-stage mechanism involving aza-oxabicyclic intermediates, which undergo [3.3]-sigmatropic rearrangement to yield major products. In contrast, less-activated dienophiles proceed via direct cycloaddition. HPLC monitoring and kinetic analysis (e.g., variable-temperature NMR) help quantify pathway dominance .

Q. What strategies mitigate racemization during functional group transformations (e.g., acetamide introduction)?

  • Low-temperature reactions (−78°C to 0°C) minimize thermal racemization.
  • Protecting groups (e.g., tert-butoxycarbonyl, Boc) stabilize intermediates. For instance, Boc-protected amino groups in bicyclo[2.2.1]heptene derivatives retain stereochemical integrity during carboxylation .
  • Enzymatic resolution using lipases or esterases can separate enantiomers post-synthesis .

Q. How are contradictions in reported reaction yields or stereoselectivity resolved?

Discrepancies often arise from differences in reaction scale , catalyst loading , or solvent purity . Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, adjusting toluene dryness or cyclopentadiene freshness (prepared via dicyclopentadiene pyrolysis) improves reproducibility in Diels-Alder reactions . Meta-analyses of published data and peer-reviewed validation (e.g., independent synthesis attempts) further resolve inconsistencies.

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